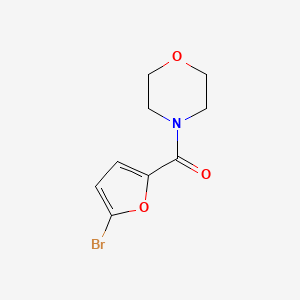

4-(5-bromo-2-furoyl)morpholine

Description

Evolution of Furan (B31954) and Morpholine (B109124) Core Structures in Organic Synthesis

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block in organic synthesis. nih.govmdpi.comgrafiati.com Initially recognized in the context of carbohydrate chemistry, with the first derivative, 2-furoic acid, described in 1780, the full synthetic potential of furans has been unlocked over the last century. grafiati.com The Paal-Knorr synthesis, a classic method involving the dehydration of 1,4-dicarbonyl compounds, remains a fundamental route to furan derivatives. More contemporary methods, including transition metal-catalyzed cyclizations and multicomponent reactions, have expanded the synthetic chemist's toolkit, allowing for the construction of highly substituted and complex furan-containing molecules. grafiati.comresearchgate.net

Similarly, the morpholine scaffold, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, has evolved from a simple solvent to a privileged structure in medicinal chemistry. nih.govnih.govsci-hub.see3s-conferences.orgsci-hub.se Its synthesis is often achieved through the dehydration of diethanolamine (B148213) or the reaction of bis(2-chloroethyl)ether with ammonia. unar.ac.id The morpholine ring is frequently incorporated into larger molecules to enhance their physicochemical properties, such as solubility and metabolic stability, making it a common feature in drug discovery programs. nih.govnih.govsci-hub.see3s-conferences.orgsci-hub.se

Significance of Bromofuranoyl and Morpholine Moieties in Chemical Research

The combination of a brominated furan ring and a morpholine amide, as seen in 4-(5-bromo-2-furoyl)morpholine, presents a molecule with significant potential for further chemical exploration. The bromo-substituted furan moiety is a key functional group for synthetic diversification. The carbon-bromine bond can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 5-position of the furan ring. This synthetic handle is invaluable for the generation of compound libraries for biological screening.

The morpholine moiety, connected via an amide linkage, is recognized for its ability to confer favorable pharmacological properties. nih.govnih.govsci-hub.see3s-conferences.orgsci-hub.se The morpholine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets. nih.govsci-hub.se Its incorporation can improve a molecule's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.govsci-hub.see3s-conferences.orgsci-hub.se The amide bond itself is a common feature in biologically active molecules, providing structural rigidity and the capacity for hydrogen bonding.

Current Research Landscape Pertaining to Complex Amide Derivatives

Complex amide derivatives are at the forefront of various fields of chemical research, from medicinal chemistry to materials science. In drug discovery, amide-containing molecules are investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. tandfonline.comacs.org The development of novel methods for amide bond formation remains an active area of research, with a focus on efficiency, sustainability, and the ability to couple sterically hindered or electronically challenging substrates.

Recent studies on related 4-(5-aryl-2-furoyl)morpholines have highlighted their potential as antimicrobial agents. pensoft.netresearchgate.netresearchgate.net Research in this area often involves the synthesis of a series of analogs with different substituents on the furan ring to establish structure-activity relationships (SAR). pensoft.netresearchgate.netresearchgate.net Computational methods, such as molecular docking, are increasingly used to predict how these molecules might interact with biological targets and to guide the design of more potent derivatives. tandfonline.com

Scope and Objectives of Academic Inquiry into this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structure suggests a clear path for academic investigation. The primary objectives of such an inquiry would likely include:

Synthesis and Characterization: The development and optimization of a robust synthetic route to this compound, followed by its full spectroscopic and crystallographic characterization.

Chemical Derivatization: The use of the bromine atom as a synthetic handle to create a library of novel 5-substituted-2-furoyl)morpholine derivatives through various cross-coupling reactions.

Biological Evaluation: The screening of this compound and its derivatives for a range of biological activities, with a particular focus on antimicrobial and anticancer properties, based on the known activities of related compounds.

Structure-Activity Relationship (SAR) Studies: The systematic evaluation of how different substituents at the 5-position of the furan ring influence the biological activity of the molecule, with the aim of identifying key structural features for optimal potency and selectivity.

Computational Modeling: The use of in silico methods to model the interactions of these compounds with potential biological targets, providing insights into their mechanism of action and guiding further synthetic efforts.

The following table outlines the key physicochemical properties of the target compound, with some data inferred from related structures due to the limited specific information available.

| Property | Value | Source |

| Molecular Formula | C9H10BrNO3 | Inferred |

| Molecular Weight | 260.08 g/mol | Inferred |

| Appearance | Likely a solid | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

The following table presents a plausible synthesis for this compound based on general methods for related compounds. pensoft.netresearchgate.netresearchgate.net

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Bromination of 2-furoic acid | 2-Furoic acid, Bromine, suitable solvent | 5-Bromo-2-furoic acid |

| 2 | Acyl chloride formation | 5-Bromo-2-furoic acid, Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) | 5-Bromo-2-furoyl chloride |

| 3 | Amidation | 5-Bromo-2-furoyl chloride, Morpholine, suitable base (e.g., Triethylamine) in an inert solvent (e.g., Dichloromethane) | This compound |

Structure

3D Structure

Properties

IUPAC Name |

(5-bromofuran-2-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c10-8-2-1-7(14-8)9(12)11-3-5-13-6-4-11/h1-2H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZPCIJOKKPJBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352583 | |

| Record name | (5-bromo-2-furyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57785-37-2, 58272-45-0 | |

| Record name | (5-Bromo-2-furanyl)-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57785-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-bromo-2-furyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 5 Bromo 2 Furoyl Morpholine

Conventional Synthetic Routes to Furoyl Morpholine (B109124) Derivatives

Conventional methods for synthesizing furoyl morpholine derivatives, including the title compound, typically rely on well-established acylation and amide bond formation reactions. These routes often involve the activation of a carboxylic acid precursor before its reaction with morpholine.

A primary and straightforward method for synthesizing 4-(5-bromo-2-furoyl)morpholine is the acylation of morpholine with an activated derivative of 5-bromofuran-2-carboxylic acid. This common strategy involves a two-step process: first, the activation of the carboxylic acid, and second, the coupling with the amine.

The most common activation method is the conversion of the carboxylic acid to its corresponding acyl chloride. This is typically achieved by treating 5-bromofuran-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-bromo-2-furoyl chloride is a highly reactive intermediate.

This activated acyl chloride is then reacted with morpholine in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. A general procedure for a similar synthesis of 4-(5-aryl-2-furoyl)morpholines involves stirring the acyl chloride with morpholine in a solvent like dioxane at room temperature. researchgate.netresearchgate.net

Reaction Scheme:

Activation: 5-bromo-2-furoic acid + SOCl₂ → 5-bromo-2-furoyl chloride + SO₂ + HCl

Coupling: 5-bromo-2-furoyl chloride + Morpholine → this compound + HCl

This method is widely used due to its reliability and the high reactivity of the acyl chloride intermediate, which typically leads to good yields of the desired amide.

Beyond the use of acyl chlorides, a variety of other amide bond formation strategies can be employed for coupling carboxylic acids with morpholine. These methods utilize stoichiometric coupling reagents that activate the carboxylic acid in situ. ajchem-a.com Morpholine amides are recognized as stable and useful acylating intermediates in their own right. researchgate.netthieme-connect.com

Common coupling agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP) to increase efficiency and prevent side reactions. ajchem-a.com Other reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are also highly effective, although they are more expensive. ucl.ac.uk

The general mechanism involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the nitrogen atom of morpholine. These methods are advantageous as they are often performed under mild conditions and tolerate a wide range of functional groups.

| Coupling Reagent | Additive (Typical) | Key Features |

| Thionyl Chloride (SOCl₂) | None | Forms acyl chloride; highly reactive; generates acidic byproduct. |

| Dicyclohexylcarbodiimide (DCC) | DMAP | Mild conditions; forms stable dicyclohexylurea (DCU) byproduct. ajchem-a.com |

| HATU | Base (e.g., DIPEA) | High efficiency, even for hindered substrates; low racemization. ucl.ac.uk |

| T3P (n-propylphosphonic acid anhydride) | Base | High yields; waste products are water-soluble. ucl.ac.uk |

The availability of the key starting material, 5-bromofuran-2-carboxylic acid, is crucial for the synthesis of the target compound. This precursor can be synthesized through several routes.

One common method is the direct bromination of a furan-2-carboxylic acid derivative. For instance, methyl 2-furoate can be brominated using elemental bromine to yield methyl 5-bromo-2-furoate, which can then be hydrolyzed to the desired carboxylic acid. chemicalbook.com The reaction with bromine is typically performed at a slightly elevated temperature under an inert atmosphere. chemicalbook.com Another approach starts from furfural (B47365), which can be oxidized to furan-2-carboxylic acid. orgsyn.org Subsequent bromination of the furan (B31954) ring yields the 5-bromo derivative. The conditions for these reactions must be carefully controlled to ensure selective bromination at the 5-position of the furan ring.

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry has increasingly focused on the development of more efficient and sustainable methods for amide bond formation. These advanced approaches often rely on catalysis to avoid the use of stoichiometric activating agents, which generate significant chemical waste.

Transition metal catalysis offers a powerful alternative for the formation of C-N bonds in amides. utexas.edu Catalysts based on metals such as palladium, copper, iron, zinc, and ruthenium have been developed for various amidation reactions. utexas.educore.ac.uknih.gov While a specific protocol for this compound using these methods is not widely documented, the general principles can be applied.

Potential catalytic strategies include:

Direct Amidation: Some catalytic systems, often using boron or zirconium compounds, can directly couple carboxylic acids and amines by facilitating the removal of water, though this often requires high temperatures. ucl.ac.uk

Oxidative Amidation: Aldehydes can be coupled directly with amines in the presence of an oxidant and a suitable catalyst to form amides. researchgate.net This would require a precursor like 5-bromo-2-furaldehyde.

Carbonylative Coupling: Palladium-catalyzed reactions can couple aryl halides, carbon monoxide, and amines to form amides, though this is a more complex, multi-component approach. utexas.edu

These catalytic methods are highly atom-economical and represent a more advanced and sustainable approach to amide synthesis compared to conventional routes. nih.gov

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound involves several considerations.

Atom Economy: Catalytic methods are inherently greener than stoichiometric ones because they have a higher atom economy. ucl.ac.uk For example, a direct catalytic condensation of 5-bromofuran-2-carboxylic acid and morpholine would produce only water as a byproduct, whereas using an acyl chloride route or a coupling agent like DCC generates stoichiometric amounts of waste (HCl or DCU, respectively). ajchem-a.comucl.ac.uk

Solvent Choice: The selection of environmentally benign solvents is a key aspect of green chemistry. While syntheses are often performed in solvents like dioxane, exploring greener alternatives such as 2-MeTHF, cyclopentyl methyl ether (CPME), or even water, where feasible, can significantly reduce the environmental impact. N-formylmorpholine itself has been studied as a green solvent in other contexts. ajgreenchem.com

Energy Efficiency: Developing reactions that can be run at ambient temperature, or using alternative energy sources like microwave irradiation to reduce reaction times, contributes to a greener process.

Renewable Feedstocks: The furan ring in the target molecule is derivable from furfural, a key platform chemical produced from renewable plant biomass. researchgate.net This provides a sustainable origin for the core scaffold of the molecule.

Recent advancements in the green synthesis of the morpholine core itself, for example from 1,2-amino alcohols using reagents like ethylene (B1197577) sulfate, further highlight the ongoing efforts to make the synthesis of such heterocyclic compounds more sustainable. organic-chemistry.orgchemrxiv.orgnih.gov

Flow Chemistry and Continuous Synthesis Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of amides, including improved safety, heat transfer, mixing, and scalability. mdpi.comnih.gov While specific literature on the flow synthesis of this compound is not extensively detailed, the principles of continuous amide bond formation are directly applicable. nih.goveurekaselect.com

A hypothetical flow process would involve two separate inlet streams. One stream would contain the activated 5-bromo-2-furoic acid (such as the acyl chloride or an ester activated by a coupling agent) in a suitable solvent. The second stream would contain morpholine, likely with a non-nucleophilic base, dissolved in the same or a miscible solvent. These streams are pumped at precise rates into a T-mixer, where they combine before entering a heated tube or microreactor. nih.gov The controlled environment of the reactor allows for rapid heat exchange and precise temperature management, leading to fast reaction times, often on the order of minutes. eurekaselect.com This methodology minimizes the risks associated with exothermic reactions and allows for the safe handling of reactive intermediates. mdpi.com The output stream from the reactor would contain the product, which can then be directed to in-line purification or collection systems, enabling an automated and continuous production line. rsc.org

Optimization of Reaction Parameters and Yield Enhancement

Solvent Effects and Temperature Control in Synthesis

The choice of solvent is critical in amide synthesis as it affects reactant solubility, reaction rate, and even the reaction pathway. nih.gov For the acylation of morpholine with a 5-bromo-2-furoyl derivative, aprotic solvents are generally preferred to avoid competing reactions with the activated acid.

Solvent Selection:

Aprotic Polar Solvents: Solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are effective for many amide coupling reactions. fishersci.co.uk They are adept at dissolving a wide range of organic molecules and coupling reagents.

Ethereal Solvents: Tetrahydrofuran (THF) is another common choice, particularly when using organometallic reagents or for its ease of removal post-reaction. fishersci.co.uk

Non-Polar Solvents: In some cases, non-polar solvents might be used, but solubility of the starting materials can be a limiting factor.

Temperature Control: Temperature management is crucial for balancing reaction kinetics with the stability of reactants and intermediates. Amide coupling reactions can be exothermic, and inadequate temperature control can lead to the formation of byproducts. Reactions involving highly reactive species like acyl chlorides are often initiated at low temperatures (e.g., 0 °C) to moderate the reaction rate before being allowed to warm to room temperature. fishersci.co.uk Conversely, less reactive starting materials may require heating to achieve a reasonable reaction rate. nih.govacs.org The optimal temperature is a compromise that maximizes the formation of the desired amide while minimizing degradation and side reactions.

The following table illustrates the hypothetical impact of solvent and temperature on reaction yield, based on general principles of amide synthesis.

| Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| Dichloromethane (DCM) | 0 to 25 | 4 | 85 |

| N,N-Dimethylformamide (DMF) | 25 | 3 | 92 |

| Tetrahydrofuran (THF) | 25 | 6 | 88 |

| Dichloromethane (DCM) | 40 (reflux) | 2 | 75 (increased byproducts) |

Catalyst Loading and Ligand Design for Improved Efficiency

For direct amidation between a carboxylic acid and an amine, activation of the carboxylic acid is necessary. This is achieved using stoichiometric coupling reagents or, in more advanced methods, catalytic systems. growingscience.comorganic-chemistry.org

Coupling Reagents: These are used in stoichiometric amounts to generate a highly reactive intermediate. Common classes include:

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. nih.gov They activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. Additives such as 1-Hydroxybenzotriazole (HOBt) are often included to improve yields and suppress side reactions. nih.gov

Uronium/Aminium Salts: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient and lead to rapid amide bond formation with minimal side products, making them suitable for challenging couplings. growingscience.comnih.gov

Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective activators. hepatochem.com

The choice of reagent depends on the specific substrates, desired reaction conditions, and cost considerations.

| Coupling Reagent | Additive | Base | Typical Solvent | Relative Efficiency |

| EDC | HOBt | DIPEA | DMF or DCM | High |

| DCC | DMAP | - | DCM | High (byproduct filtration) |

| HATU | - | DIPEA | DMF | Very High |

| Thionyl Chloride | - | Pyridine (B92270) | DCM or neat | High (forms acyl chloride) |

While ligand design is paramount in metal-catalyzed cross-coupling reactions, the synthesis of this compound is typically achieved via direct acylation where complex ligand-metal interactions are not central. nih.gov However, the development of boronic acid catalysts for direct amidation represents an area where the catalyst structure is crucial for efficiency. organic-chemistry.org

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory (milligram-to-gram) scale to a preparative (multi-gram to kilogram) scale introduces several challenges.

Thermal Management: Amide bond formation is often exothermic. What is easily managed in a small flask can create a significant heat-management problem on a larger scale, potentially leading to runaway reactions or byproduct formation. Large-scale reactors require efficient cooling systems. Continuous flow reactors inherently solve this issue due to their high surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation. nih.gov

Mixing and Reagent Addition: Ensuring homogeneous mixing in a large batch reactor is more difficult than in a small flask. Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in lower yields and purity. The rate of reagent addition, especially of the activating agent or acyl chloride, must be carefully controlled on a large scale.

Work-up and Purification: Isolating the product from a large reaction volume can be cumbersome. Processes like extraction and filtration become more time-consuming and require specialized equipment. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness.

Process Safety and Economics: The cost and safe handling of solvents and reagents become paramount at scale. Solvent-free or solvent-reduced conditions, where feasible, are highly desirable. researchgate.net The atom economy of the chosen synthetic route is a key consideration for minimizing waste and cost. mdpi.com Continuous flow processes can offer a safer, more consistent, and often more economical path to scale-up compared to traditional batch methods. nih.gov

Chemical Reactivity and Mechanistic Studies of 4 5 Bromo 2 Furoyl Morpholine

Reactions at the Bromine Center of 4-(5-bromo-2-furoyl)morpholine

The carbon-bromine bond at the C5 position of the furan (B31954) ring is a primary site of chemical reactivity, enabling a variety of substitution and coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.com In this compound, the furoyl group at the C2 position acts as a strong electron-withdrawing substituent, activating the ring for nucleophilic attack. This effect is most pronounced at the C5 position, facilitating the displacement of the bromide leaving group.

The reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this complex is delocalized across the furan ring and, importantly, onto the oxygen atom of the carbonyl group, which provides significant stabilization. chemistrysteps.comlibretexts.org In the subsequent elimination step, the bromide ion is expelled, restoring the aromaticity of the furan ring.

Common nucleophiles for this type of transformation include alkoxides, phenoxides, thiophenolates, and amines. chemistrysteps.comnih.gov The reactivity of the aryl halide in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the halogen that polarizes the C-X bond, rather than the cleavage of the C-X bond itself. masterorganicchemistry.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl bromides like this compound are excellent substrates for these transformations. nih.govmdpi-res.com These reactions proceed through a catalytic cycle generally involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is widely used to form aryl-aryl bonds. The reaction of this compound with various arylboronic acids would yield 4-(5-aryl-2-furoyl)morpholines. researchgate.net The catalytic cycle begins with the oxidative addition of the bromo-furan to a Pd(0) complex. libretexts.org This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination of the final product, regenerating the Pd(0) catalyst. libretexts.orgwikipedia.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoarenes

| Aryl Bromide Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Ref |

|---|---|---|---|---|---|---|

| 5-Bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | 2-Quinolinealdoxime-Pd(II)-complex | Cs₂CO₃ | Toluene | 96% | researchgate.net |

| 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | 82% | nih.gov |

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Reacting this compound with a terminal alkyne would produce a 5-alkynyl-2-furoylmorpholine derivative. The generally accepted mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex formed after oxidative addition. wikipedia.org

Table 2: Representative Conditions for Sonogashira Coupling of Bromoarenes

| Aryl Bromide Substrate | Coupling Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 4,5-Dibromo-3-phenyl-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 65% | nih.gov |

| 5-Bromoindole derivative | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | N/A | researchgate.net |

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of a vinyl group at the C5 position of the furan ring. The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the substituted alkene product. wikipedia.org

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a fundamental organometallic reaction used to convert organic halides into organometallic reagents. wikipedia.org Treating this compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), typically at low temperatures (-78 °C) in an inert solvent like THF, facilitates the exchange of the bromine atom for a lithium atom. wikipedia.orgias.ac.in This process is generally rapid and kinetically controlled, following the reactivity trend I > Br > Cl. wikipedia.org

The resulting 5-lithio-2-furoylmorpholine is a potent nucleophile and can be "quenched" by reacting it with a wide range of electrophiles. This two-step sequence allows for the introduction of diverse functional groups at the C5 position. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid. Quenching with aldehydes or ketones produces secondary or tertiary alcohols, respectively, while reaction with alkyl halides can introduce alkyl chains. A protocol using a combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi has been developed to perform halogen-metal exchange under non-cryogenic conditions, even in the presence of acidic protons on the substrate. nih.govnih.gov

Reactivity of the Furan Ring System

The furan ring itself possesses distinct reactivity patterns, although these are heavily modulated by the substituents at the C2 and C5 positions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Furan is an electron-rich heterocycle that undergoes electrophilic aromatic substitution much more readily than benzene. pearson.comchemicalbook.com Substitution typically occurs preferentially at the C2 and C5 positions, as the cationic intermediate (sigma complex) formed by attack at these sites is better stabilized by resonance, with three contributing resonance structures. chemicalbook.comquora.com

However, in this compound, the situation is reversed. The 2-furoyl group is strongly electron-withdrawing and therefore deactivates the furan ring towards electrophilic attack. Such reactions would require harsher conditions compared to unsubstituted furan. pharmaguideline.com Furthermore, the existing substituents dictate the regioselectivity of any potential substitution. The C2 and C5 positions are already substituted. The directing influence of the deactivating 2-acyl group would favor substitution at the C4 position over the C3 position. Therefore, any successful electrophilic aromatic substitution (e.g., nitration, halogenation) on this substrate would be expected to occur regioselectively at the C4 position.

Ring Opening and Cycloaddition Reactions of the Furan Moiety

The furan ring is susceptible to ring-opening under strongly acidic conditions, often leading to polymerization. pharmaguideline.com The presence of an electron-withdrawing group, such as the 2-furoylmorpholine moiety, increases the stability of the ring and makes it more resistant to acid-catalyzed degradation. pharmaguideline.com Oxidative ring-opening can also occur, for instance, with P450 enzymes, which can convert the furan ring into a reactive γ-ketoenal intermediate. nih.gov

Furan can also participate as a 4π-electron component (a diene) in cycloaddition reactions, most notably the Diels-Alder reaction. acs.org However, the reactivity of furan as a diene is significantly diminished by the presence of electron-withdrawing substituents. acs.org The 2-furoyl group in this compound lowers the energy of the HOMO (Highest Occupied Molecular Orbital) of the furan ring, reducing its ability to interact with the LUMO (Lowest Unoccupied Molecular Orbital) of a dienophile and thus decreasing the rate of the Diels-Alder reaction. Nonetheless, cycloadditions with highly reactive dienophiles or under thermal or high-pressure conditions may still be possible. nih.gov

Oxidation and Reduction Pathways of the Furan Core

The furan ring in this compound is susceptible to both oxidation and reduction, although the presence of the electron-withdrawing 5-bromo and 2-furoyl substituents can modulate its reactivity compared to unsubstituted furan.

Oxidation: Furan and its derivatives can undergo oxidation to yield various products, depending on the oxidant and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented, analogies can be drawn from the oxidation of similar furan compounds. Strong oxidizing agents can lead to ring-opening reactions, forming dicarboxylic acids or their derivatives. For instance, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a related furan derivative, can yield 2,5-furandicarboxylic acid (FDCA) through a series of oxidative steps. nih.govmdpi.com It is plausible that under harsh oxidative conditions, the furan ring of this compound could be cleaved. Milder, selective oxidation, potentially targeting the furan ring while preserving the amide linkage, would require carefully chosen reagents. Biocatalytic oxidation, for example, has shown high selectivity in the oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid. mdpi.com

Reduction: The furan ring can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of furans to the corresponding tetrahydrofurans. In the case of this compound, this would involve the saturation of the furan ring. The choice of catalyst and reaction conditions would be crucial to achieve selective reduction of the furan ring without affecting the carbonyl group or causing hydrodebromination.

It is important to note that the furan ring's aromaticity makes it more stable than a simple diene, but it is still more reactive towards addition reactions than benzene. pearson.com Electrophilic substitution on the furan ring typically occurs at the 2- and 5-positions. pearson.comyoutube.comquora.com In this compound, both of these positions are substituted. The electron-withdrawing furoyl group at the 2-position deactivates the ring towards further electrophilic attack. Nucleophilic substitution on the furan ring is also a possibility, especially with the presence of a good leaving group like bromine and an activating electron-withdrawing group. edurev.inchempap.org

Reactivity of the Morpholine (B109124) Amide Linkage

The amide bond in this compound is a key functional group that governs a significant portion of its chemical reactivity.

Hydrolysis and Amide Cleavage Reactions

Amide bonds are generally stable but can be hydrolyzed under both acidic and basic conditions to yield a carboxylic acid and an amine. viu.cachemguide.co.ukstudy.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield 5-bromo-2-furoic acid and the protonated morpholine (morpholinium ion). The reaction is typically carried out by heating the amide in the presence of a strong acid like hydrochloric acid or sulfuric acid. chemguide.co.uk

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon. This also proceeds through a tetrahedral intermediate, which then eliminates the morpholinide anion. A subsequent proton transfer from the initially formed carboxylic acid to the morpholinide results in the formation of the carboxylate salt (sodium 5-bromo-2-furoate) and morpholine. chemguide.co.ukumich.edu The rate of hydrolysis can be influenced by the steric and electronic properties of both the acyl and the amine portions of the amide.

| Condition | Reactants | Products |

| Acidic | This compound, H₂O, H⁺ | 5-bromo-2-furoic acid, Morpholinium ion |

| Basic | This compound, OH⁻ | 5-bromo-2-furoate, Morpholine |

N-Alkylation and N-Acylation Reactions on the Morpholine Nitrogen

The nitrogen atom of the morpholine moiety in this compound is part of an amide linkage and is therefore significantly less nucleophilic than the nitrogen in morpholine itself due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl group. Consequently, direct N-alkylation or N-acylation on the amide nitrogen is generally challenging.

However, under specific conditions, such as using a very strong base to deprotonate the amide nitrogen, subsequent reaction with an alkylating or acylating agent could potentially occur. N-alkylation of amides can be achieved with alkyl halides in the presence of a strong base like sodium hydride. mdpi.com Similarly, N-acylation can be performed using acyl chlorides or anhydrides, often requiring a catalyst. semanticscholar.orghacettepe.edu.trreddit.com An internal nucleophilic catalyst, such as a pyridine (B92270) ring within the acylating agent, has been shown to facilitate the N-acylation of amides. semanticscholar.org

More commonly, N-substituted morpholines are synthesized by the alkylation or acylation of morpholine itself, followed by other transformations. researchgate.netnih.govprinceton.edu

Conformational Analysis and Rotational Barriers Around the Amide Bond

The amide bond between the 2-furoyl group and the morpholine nitrogen exhibits partial double bond character due to resonance. This restricts free rotation around the C-N bond, leading to the existence of conformational isomers (rotamers). nih.govmdpi.com The study of these conformations and the energy barrier to rotation is crucial for understanding the molecule's three-dimensional structure and its interactions. libretexts.orgchemistrysteps.comyoutube.comslideshare.net

The rotational barrier in amides can be determined experimentally using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy and computationally through methods like density functional theory (DFT). nih.govresearchgate.net For N-acylmorpholines, the energy barrier to rotation around the amide bond is influenced by both steric and electronic factors. The planarity of the amide group is a key feature, and the substituents on both the acyl group and the nitrogen atom affect the rotational energy barrier. mdpi.com

| Parameter | Description | Typical Values for Amides |

| Rotational Energy Barrier | The energy required to overcome the restricted rotation around the C-N amide bond. | 15-20 kcal/mol |

| Dihedral Angle (ω) | The angle defining the planarity of the amide bond (O=C-N-C). | Close to 180° (trans) or 0° (cis) |

| Preferred Conformation | The lowest energy arrangement of the furoyl and morpholine groups relative to each other. | Influenced by steric and electronic effects. |

Derivatization and Functionalization Strategies for 4 5 Bromo 2 Furoyl Morpholine

Modification at the Bromine Site

The bromine atom at the 5-position of the furan (B31954) ring is a key handle for introducing molecular diversity. As an aryl bromide, it is particularly well-suited for a variety of transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the aryl bromide.

Suzuki-Miyaura Coupling: This reaction is a widely used method for forming biaryl structures by coupling an organohalide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org For 4-(5-bromo-2-furoyl)morpholine, a Suzuki coupling with various arylboronic acids would yield 4-(5-aryl-2-furoyl)morpholine derivatives. Research by Matiichuk et al. describes the synthesis of such compounds, confirming the viability of this substitution pattern. pensoft.netresearchgate.net In their work, various 4-(5-aryl-2-furoyl)morpholines were prepared by reacting the corresponding 5-arylfuran-2-carbonyl chlorides with morpholine (B109124). pensoft.netresearchgate.net The resulting products are analogous to those expected from a Suzuki coupling.

Table 1: Examples of 4-(5-aryl-2-furoyl)morpholine Derivatives This table is interactive. Click on the headers to sort the data.

| Aryl Substituent (Ar) | Resulting Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-Fluorophenyl | 4-[5-(4-Fluorophenyl)-2-furoyl]morpholine | 85 | 116–117 |

| 4-Nitrophenyl | 4-[5-(4-Nitrophenyl)-2-furoyl]morpholine | 91 | 164–165 |

| 4-Methylphenyl | 4-[5-(4-Methylphenyl)-2-furoyl]morpholine | 88 | 120–121 |

| 4-Chlorophenyl | 4-[5-(4-Chlorophenyl)-2-furoyl]morpholine | 89 | 130–131 |

| 4-Chloro-2-nitrophenyl | 4-[5-(4-Chloro-2-nitrophenyl)-2-furoyl]morpholine | 93 | 135–136 |

Data sourced from Matiichuk et al. (2021). pensoft.netresearchgate.net

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base, to produce arylalkynes. wikipedia.orgorganic-chemistry.org The reaction can often be carried out under mild, and even aqueous, conditions. wikipedia.orgorganic-chemistry.org Applying this to this compound would allow for the introduction of various alkynyl groups, creating a conjugated enediyne-like structure within the furanone core. sioc-journal.cn These alkynyl derivatives can serve as precursors for further transformations, including cyclization reactions.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgmdpi.com This method could be used to introduce vinyl substituents at the 5-position of the furan ring, extending the conjugation of the system.

The bromine atom is a crucial starting point for constructing fused-ring systems, which are common motifs in pharmacologically active compounds. A common strategy involves a two-step sequence where a cross-coupling reaction is followed by an intramolecular cyclization.

For instance, a Sonogashira coupling can be used to install a terminal alkyne bearing a nucleophilic group. Subsequent intramolecular cyclization, often catalyzed by a transition metal, can lead to the formation of a new heterocyclic ring fused to the furan. A hypothetical route could involve the coupling of this compound with 2-ethynylaniline. The resulting intermediate, containing both an alkyne and an aniline (B41778) nitrogen, could then undergo an intramolecular cyclization (hydroamination) to form a furo[3,2-b]quinoline system. This type of domino Sonogashira coupling/cyclization is a known strategy for building complex heterocycles. organic-chemistry.org

The bromine atom can be converted into an organometallic functional group through metal-halogen exchange. This transforms the electrophilic carbon atom into a potent nucleophile, opening a different avenue for functionalization.

Grignard Reagents: Reaction with magnesium metal would produce the corresponding Grignard reagent, (5-(morpholine-4-carbonyl)furan-2-yl)magnesium bromide. Given the presence of the ketone carbonyl group, which is reactive towards Grignard reagents, such a reaction would likely require low temperatures and carefully controlled conditions, or the use of specialized reagents like turbo-Grignard reagents (i-PrMgCl·LiCl) that allow for bromine-magnesium exchange at low temperatures in the presence of sensitive functional groups. uni-muenchen.de

Organolithium Reagents: Alternatively, treatment with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures would result in a lithium-halogen exchange to form the highly reactive organolithium species.

Once formed, these organometallic intermediates can react with a variety of electrophiles to introduce new substituents.

Table 2: Potential Functionalization via Organometallic Intermediates This table is interactive. Click on the headers to sort the data.

| Electrophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Aldehyde | Acetaldehyde | Secondary Alcohol |

| Ketone | Acetone | Tertiary Alcohol |

| Ester | Ethyl Formate | Aldehyde (after hydrolysis) |

Functionalization of the Furan Ring

Beyond the bromine site, the furan ring itself possesses positions that can be functionalized, although the reactivity is heavily influenced by the existing substituents.

Electrophilic aromatic substitution is a fundamental method for introducing new groups onto the furan ring. The regiochemical outcome of such reactions on this compound is dictated by the electronic effects of the substituents already present.

The 2-furoylmorpholine group is strongly electron-withdrawing and deactivating. In furan chemistry, such acyl groups direct incoming electrophiles to the C4 position (meta-directing relative to the acyl group).

The 5-bromo group is also deactivating due to its inductive effect but is considered an ortho-, para-director due to lone pair resonance. For a substituent at C5, this directs incoming electrophiles to the C3 and C4 positions.

Both substituents, therefore, deactivate the ring towards electrophilic attack but synergistically direct incoming electrophiles to the C4 position . The C3 position is sterically hindered by the adjacent C2-acyl group. Consequently, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂ in acetic acid), or Friedel-Crafts acylation would be expected to occur selectively at the C4 position, leading to 4,5-disubstituted-2-furoylmorpholine derivatives.

This strategy involves the multi-step modification of the molecule to attach larger chemical entities, such as linkers used in drug-conjugate chemistry or materials science. This typically involves first using the methods described in section 4.1.1 to install a new functional group, which is then further elaborated.

A representative synthetic sequence for linker attachment could be:

Suzuki Coupling: React this compound with a bifunctional coupling partner like 4-(aminomethyl)phenylboronic acid pinacol (B44631) ester. This reaction would install a phenyl ring bearing a reactive primary amine at the 5-position of the furan.

Amide Bond Formation: The newly introduced aminomethyl group can then be acylated. For example, reaction with a linker molecule that has a terminal carboxylic acid (e.g., a monoprotected polyethylene (B3416737) glycol (PEG) linker) in the presence of a peptide coupling agent (like HATU or EDC) would form a stable amide bond, covalently attaching the linker to the furoylmorpholine core.

This modular approach allows for the synthesis of a vast library of complex molecules where the 4-(2-furoyl)morpholine unit acts as a core scaffold.

Modification of the Morpholine Ring System

The morpholine moiety is a common feature in bioactive molecules and is often utilized in medicinal chemistry for its favorable physicochemical and metabolic properties. nih.gov While general strategies for the synthesis and modification of morpholine rings are known, specific methodologies applied to this compound are not documented in the reviewed literature. The modification of the morpholine ring in a molecule can be a strategic approach to modulate its biological activity, selectivity, and pharmacokinetic profile. nih.gov Such modifications could theoretically include the introduction of various substituents or the control of stereochemistry.

Introduction of Substituents on the Morpholine Ring Carbons

There is no available scientific literature that describes the direct introduction of substituents onto the carbon atoms of the morpholine ring of this compound. General methods for the functionalization of saturated heterocycles exist, but their applicability to this specific compound has not been reported. These general methods can involve complex multi-step syntheses, starting from different precursors to build a substituted morpholine ring before its attachment to the furoyl group, or potentially direct C-H functionalization, though this is often challenging. A patent for novel morpholine derivatives describes various substitutions on the morpholine ring in a general chemical space, but does not provide specific methods for the derivatization of the pre-formed this compound. google.com

Stereoselective Derivatization of the Morpholine Moiety

Information regarding the stereoselective derivatization of the morpholine moiety specifically within this compound is not present in the surveyed scientific literature. Stereoselective synthesis is crucial in drug discovery, as different enantiomers or diastereomers of a molecule can have distinct biological activities and properties. While there are established methods for the asymmetric synthesis of morpholines and their derivatives, these have not been specifically applied to or reported for this compound.

Spectroscopic and Structural Characterization Methodologies for 4 5 Bromo 2 Furoyl Morpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms. For 4-(5-bromo-2-furoyl)morpholine, a suite of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals unequivocally.

¹H NMR and ¹³C NMR Spectral Interpretation

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the structure of this compound.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the furan (B31954) ring and the morpholine (B109124) ring. The furan ring protons, being in different chemical environments, will appear as two doublets. Based on data from related 4-(5-aryl-2-furoyl)morpholines, the proton at position 3 of the furan ring (H-3) typically resonates further downfield than the proton at position 4 (H-4) due to the influence of the adjacent carbonyl group. pensoft.net The presence of the bromine atom at position 5 will influence the chemical shifts of these furan protons. The morpholine ring protons typically appear as two broad multiplets or singlets in the range of 3.6-3.8 ppm. pensoft.net These signals correspond to the four protons adjacent to the oxygen atom and the four protons adjacent to the nitrogen atom. Due to the amide bond, restricted rotation can sometimes lead to more complex splitting patterns for the morpholine protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of unique carbon atoms and their chemical environments. The spectrum for this compound would feature signals for the carbonyl carbon, the four distinct carbons of the furan ring, and the two unique carbons of the morpholine ring. The carbonyl carbon is expected to have a chemical shift in the downfield region typical for amides. The furan carbons' shifts will be influenced by the bromo and furoyl substituents. The two signals for the morpholine carbons are typically found in the range of 40-70 ppm. chemicalbook.com Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful in confirming the assignments of the morpholine carbons. emerypharma.com

Expected ¹H and ¹³C NMR Chemical Shifts for this compound Moiety (Note: Values are estimated based on data from related structures and general NMR principles. Actual values may vary.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Furan H-3 | ~7.0-7.2 (d) | ~115-120 |

| Furan H-4 | ~6.6-6.8 (d) | ~112-117 |

| Furan C-2 | - | ~145-150 |

| Furan C-5 | - | ~120-125 (C-Br) |

| Carbonyl C=O | - | ~158-162 |

| Morpholine -CH₂N- | ~3.7 (m) | ~42-48 |

| Morpholine -CH₂O- | ~3.6 (m) | ~66-68 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms. slideshare.net

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, a key correlation would be observed between the furan protons H-3 and H-4, confirming their adjacent positions. It would also show correlations between protons within the morpholine ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This is the most reliable method for assigning carbon signals based on their attached, and often already assigned, protons. emerypharma.com It would definitively link the furan H-3 and H-4 signals to their respective carbon signals (C-3 and C-4) and the morpholine proton signals to their corresponding carbon signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. columbia.edu HMBC is vital for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key correlations would be expected from the furan protons (H-3 and H-4) to the carbonyl carbon and other furan carbons (C-2, C-5), and from the morpholine protons to the carbonyl carbon, which confirms the connection between the morpholine ring and the furoyl group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. nih.gov This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could provide information on the spatial orientation of the morpholine ring relative to the furan ring.

Analysis of Chemical Shifts, Coupling Constants, and Anisotropy

A detailed analysis of NMR parameters provides deeper structural insights.

Chemical Shifts: The precise chemical shifts of the furan protons are diagnostic of the substituent at position 5. The electron-withdrawing nature of the bromine atom is expected to deshield the adjacent furan proton (H-4) compared to an unsubstituted furan ring.

Coupling Constants (J-values): The magnitude of the coupling constant between the furan protons (³JHH for H3-H4) is characteristic of their cis-relationship on the five-membered ring, typically in the range of 3-4 Hz. pensoft.net

Anisotropy: The magnetic anisotropy of the carbonyl group can influence the chemical shifts of nearby protons. This effect is particularly relevant for the furan H-3 proton and the adjacent protons on the morpholine ring, causing them to be shifted downfield.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight of a compound and, through fragmentation, clues about its structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. nih.gov For this compound (C₉H₁₀BrNO₃), HRMS would be used to confirm its elemental composition. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the HRMS spectrum would show two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. nih.gov This provides detailed structural information by revealing how the molecule breaks apart.

A plausible fragmentation pathway for this compound would likely initiate with the cleavage of the robust amide bond.

Proposed Key Fragmentation Steps:

Formation of the 5-bromo-2-furoyl cation: Cleavage of the C-N bond between the carbonyl carbon and the morpholine nitrogen would yield a characteristic acylium ion corresponding to the 5-bromo-2-furoyl moiety.

Formation of the morpholine cation: The corresponding fragment for the morpholine ring could also be observed.

Loss of CO from the furoyl cation: The acylium ion could further fragment by losing a molecule of carbon monoxide (CO), a common fragmentation pattern for furoyl systems.

Fragmentation of the morpholine ring: The morpholine ring itself can undergo characteristic ring-opening and fragmentation, leading to smaller charged species.

By analyzing these fragmentation patterns, the connectivity of the furoyl group to the morpholine ring can be unequivocally confirmed.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups within a molecule. ksu.edu.saspectroscopyonline.com IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. libretexts.org For a molecule like this compound, these techniques are crucial for confirming the presence and chemical environment of its key structural components.

Characteristic Vibrational Modes of Furan, Amide, and Bromo Groups

The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent parts: the 5-bromo-2-furoyl group and the morpholine ring connected via an amide linkage.

Furan Ring: The furan moiety gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the furan ring usually appear in the 1400-1500 cm⁻¹ region. The ring breathing and other deformation modes are found at lower wavenumbers.

Amide Group: The tertiary amide linkage (C=O-N) is a strong chromophore in vibrational spectroscopy. The most prominent band is the C=O stretching vibration (Amide I band), which is expected to be very strong in the IR spectrum, typically appearing in the range of 1630-1680 cm⁻¹. Because it is a tertiary amide, the Amide II and III bands (which involve N-H bending) are absent. The C-N stretching vibration is expected between 1200 and 1300 cm⁻¹.

Bromo Group: The C-Br stretching vibration is found at the low-frequency end of the mid-IR spectrum, typically in the 500-650 cm⁻¹ range. This band is often weak in the IR but can be more prominent in the Raman spectrum.

Morpholine Ring: The morpholine ring will exhibit characteristic C-H stretching vibrations from its CH₂ groups, typically in the 2850-2960 cm⁻¹ region. Additionally, CH₂ scissoring (~1460 cm⁻¹), wagging, and twisting modes will be present in the fingerprint region. The C-O-C ether linkage within the morpholine ring gives rise to a strong, characteristic asymmetric stretching band, usually found between 1115 and 1140 cm⁻¹.

A summary of expected characteristic vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Furan (C-H) | Stretching | > 3000 | Medium-Weak |

| Furan (C=C) | Stretching | 1400 - 1500 | Medium-Strong |

| Amide (C=O) | Stretching (Amide I) | 1630 - 1680 | Strong |

| Morpholine (C-H) | Stretching | 2850 - 2960 | Medium-Strong |

| Morpholine (CH₂) | Scissoring | ~1460 | Medium |

| Morpholine (C-O-C) | Asymmetric Stretching | 1115 - 1140 | Strong |

| Bromo (C-Br) | Stretching | 500 - 650 | Medium-Weak |

Conformational Insights from IR Spectroscopy

IR spectroscopy can provide valuable information about the conformational isomers of a molecule. For this compound, the key conformational flexibility lies in the rotation around the C(O)-N bond and the C(furan)-C(O) bond. The morpholine ring itself typically adopts a stable chair conformation. nih.gov

The orientation of the furoyl group relative to the morpholine ring can influence the exact frequency and shape of the Amide I (C=O) band. Different conformers may lead to split or broadened peaks due to slightly different chemical environments. Studies on related molecules like furfural (B47365) have shown that the vibrational spectrum is sensitive to the equilibrium between different rotational isomers. sioc-journal.cn However, without specific experimental or computational data for this compound, a definitive conformational analysis via IR spectroscopy is not possible.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cncb.ac.cngrafiati.com This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular interactions.

Crystal Packing and Intermolecular Interactions

While no crystal structure has been published for this compound, we can predict the types of intermolecular interactions that would stabilize its crystal lattice based on its functional groups. Likely interactions include:

Dipole-Dipole Interactions: The highly polar amide group (C=O) would be a primary site for strong dipole-dipole interactions, likely leading to antiparallel arrangements of the carbonyl groups in the crystal packing.

Halogen Bonding: The bromine atom on the furan ring can act as a halogen bond donor, forming interactions with Lewis basic atoms like the carbonyl oxygen or the morpholine ether oxygen of a neighboring molecule.

In related structures, such as 4-[(morpholin-4-yl)carbothioyl]benzoic acid, the crystal packing is stabilized by a combination of strong hydrogen bonds (O-H···O) and weaker C-H···S and C-H···O interactions, forming distinct molecular sheets. nih.gov

Bond Lengths, Bond Angles, and Torsional Angles

Precise bond lengths and angles can only be determined experimentally via X-ray diffraction. However, expected values can be estimated from data on analogous structures.

| Bond/Angle | Type | Expected Value |

| C=O | Amide Carbonyl | ~1.23 Å |

| C(O)-N | Amide C-N | ~1.35 Å |

| C-Br | Aryl Bromide | ~1.90 Å |

| Furan C-O | Ether | ~1.36 Å |

| Morpholine C-N | Amine | ~1.47 Å |

| Morpholine C-O | Ether | ~1.43 Å |

| C(furan)-C(O)-N | Torsional Angle | Defines planarity between rings |

| C(O)-N-C(morpholine) | Bond Angle | ~120° (trigonal planar N) |

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, which can have different physical properties. americanpharmaceuticalreview.com Raman and IR spectroscopy are highly sensitive to changes in crystal packing and are therefore excellent tools for identifying and differentiating polymorphs. researchgate.net

There are no published studies on the polymorphism or co-crystallization of this compound. The potential for polymorphism exists due to the molecule's conformational flexibility and its capacity for various intermolecular interactions. Different packing arrangements could arise under different crystallization conditions (e.g., solvent, temperature), leading to polymorphs with unique spectroscopic signatures and physical properties.

Theoretical and Computational Chemistry Studies of 4 5 Bromo 2 Furoyl Morpholine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic nature of 4-(5-bromo-2-furoyl)morpholine. These calculations can elucidate the distribution of electrons within the molecule, its reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to predict the ground-state properties of various molecules. For this compound, DFT calculations would typically be performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to obtain an optimized molecular geometry.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.23 Å |

| C-N (amide) | 1.36 Å | |

| C-Br | 1.88 Å | |

| C-O (furan) | 1.37 Å | |

| Bond Angle | O=C-N | 121° |

| C-N-C (morpholine) | 118° |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring and the bromine atom, while the LUMO is likely centered on the carbonyl group and the furan ring. A DFT study on a brominated furan derivative showed how the presence of bromine influences the frontier orbitals. mdpi.com

Fukui functions are another important concept derived from DFT, used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are based on the change in electron density when an electron is added to or removed from the system.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The ESP map plots the electrostatic potential on the electron density surface. Regions of negative potential (typically colored in shades of red) are indicative of electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP surface would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for protonation and interaction with electrophiles. The area around the hydrogen atoms of the morpholine (B109124) ring and the bromine atom would exhibit positive potential.

Conformational Analysis and Energy Landscapes

The flexibility of the morpholine ring and the rotation around the amide bond give rise to different spatial arrangements, or conformations, of this compound. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

While quantum mechanical methods are highly accurate, they are computationally expensive for large systems or for exploring long-timescale dynamics. Molecular Mechanics (MM) offers a faster, albeit less detailed, approach to study the conformational landscape of molecules. MM methods use a classical force field to calculate the potential energy of a system as a function of its atomic coordinates.

Molecular Dynamics (MD) simulations, which use these force fields, can simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior of this compound. MD simulations can reveal the preferred conformations in different environments (e.g., in a solvent) and the pathways of conformational change. Studies on related N-acylmorpholines have utilized such methods to explore their conformational preferences.

The rotation around the C-N amide bond in this compound is restricted due to the partial double bond character, leading to the existence of rotational isomers (rotamers). The energy barrier for this rotation is a key parameter that determines the rate of interconversion between the different conformers.

Computational methods can be used to calculate the potential energy surface for rotation around specific bonds, identifying the low-energy conformers (energy minima) and the transition states that connect them. For the amide bond in this compound, two main planar conformers, often referred to as cis and trans (or E/Z), are expected with respect to the orientation of the furoyl group and the morpholine ring. The rotational barrier between these conformers can be calculated using DFT or other high-level quantum chemical methods.

Table 3: Hypothetical Rotational Barriers for the Amide Bond in this compound

| Transition | Calculated Rotational Barrier (kcal/mol) |

|---|---|

| cis to trans | 18.5 |

Note: The data in this table is hypothetical and illustrates the kind of information obtained from rotational barrier calculations.

Reaction Pathway and Mechanism Elucidation via Computational Methods

Understanding the chemical reactions that this compound undergoes is crucial for its synthesis and application. Computational chemistry allows for the detailed mapping of reaction pathways, providing a step-by-step view of how reactants transform into products. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a good balance between accuracy and computational cost. mdpi.comrsc.orgrsc.org

The synthesis of this compound, an amide, typically involves the reaction of a 5-bromo-2-furoyl derivative (like an acyl chloride) with morpholine. Computational studies can model this acylation reaction to elucidate its mechanism. For instance, calculations can explore whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving tetrahedral intermediates. mdpi.com

A key aspect of elucidating a reaction mechanism is identifying the transition state (TS), which represents the highest energy point along the reaction pathway. Computational methods can locate the precise geometry and energy of this fleeting structure. rsc.orgosti.gov For a reaction involving this compound, algorithms can search the potential energy surface for a saddle point corresponding to the TS. The successful localization of a transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. maxapress.com

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. rsc.orgosti.gov An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products. This analysis confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed visualization of the bond-making and bond-breaking processes throughout the reaction. rsc.orgresearchgate.net For example, in the synthesis of this compound, an IRC analysis would trace the path from the morpholine and 5-bromo-2-furoyl chloride approaching each other, through the transition state, to the final amide product and the HCl byproduct.

Computational chemistry provides quantitative data on the energetics of a reaction. By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for the reaction can be constructed. scirp.org

Kinetic analysis involves the study of the reaction rate. The primary determinant of the reaction rate is the activation energy (Ea), which is the energy difference between the reactants and the transition state. rsc.orgscirp.org A lower activation energy implies a faster reaction. Computational models can predict these energy barriers, allowing for the comparison of different possible reaction pathways. The pathway with the lowest activation barrier is typically the one that is kinetically favored. rsc.org

Below is a hypothetical data table illustrating the kind of kinetic and thermodynamic data that would be generated from a DFT study on the synthesis of this compound from 5-bromo-2-furoyl chloride and morpholine.

Disclaimer: The following table contains hypothetical data for illustrative purposes. Specific computational studies on this reaction are not publicly available.

Table 1: Illustrative Kinetic and Thermodynamic Data for the Synthesis of this compound

| Parameter | Calculated Value (kcal/mol) | Description |

|---|---|---|

| Activation Energy (Ea) | 15.5 | The energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -25.0 | The overall heat change of the reaction, indicating an exothermic process. |

| Gibbs Free Energy of Reaction (ΔG) | -28.5 | Indicates the spontaneity of the reaction under standard conditions. |

Spectroscopic Property Prediction Using Computational Models

Computational methods are highly effective at predicting various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govmdpi.comnih.gov The process involves optimizing the molecule's 3D geometry and then calculating the magnetic shielding tensors for each nucleus. acs.org These shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Predicted NMR spectra for a proposed structure can be compared with experimental spectra to verify its identity. nih.gov This is particularly useful for complex molecules where spectral assignment is not trivial. For this compound, computational predictions can help assign the specific signals of the furan and morpholine ring protons and carbons, including the carbon atom bonded to the bromine. It is known that DFT calculations for brominated carbons can sometimes show larger deviations from experimental values, which may require specific computational methods or scaling factors for accurate prediction. acs.orgresearchgate.net

Disclaimer: The following table contains hypothetical data for illustrative purposes. Specific computational studies on this compound are not publicly available.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| C=O (Furoyl) | 159.5 | 158.8 |

| C-Br (Furan) | 122.0 | 121.5 |

| C-O (Morpholine) | 66.5 | 66.7 |

| C-N (Morpholine) | 46.0 | 45.8 |